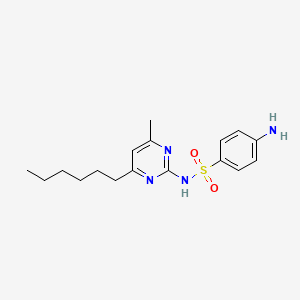
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.707 g/mol . This compound is part of the hydrazide family, known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide typically involves the reaction of 2-chloro-4-dimethylaminobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in cancer research.
Mechanism of Action
The mechanism of action of acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound’s hydrazide moiety allows it to form stable complexes with metal ions, which can interfere with enzyme function .
Comparison with Similar Compounds
Similar Compounds
- Acetic (4-chloro-2-nitrophenyl)hydrazide
- 4-Hydroxybenzoic (4-dimethylaminobenzylidene)hydrazide
- 2-Cyano-acetic acid (4-chloro-benzylidene)-hydrazide
Uniqueness
Acetic (2-chloro-4-dimethylaminobenzylidene)hydrazide is unique due to its specific structural features, such as the presence of the chloro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
59670-83-6 |
|---|---|
Molecular Formula |
C11H14ClN3O |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-[(E)-[2-chloro-4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)14-13-7-9-4-5-10(15(2)3)6-11(9)12/h4-7H,1-3H3,(H,14,16)/b13-7+ |
InChI Key |
BWALCIPZJYYMDM-NTUHNPAUSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=C(C=C(C=C1)N(C)C)Cl |
Canonical SMILES |
CC(=O)NN=CC1=C(C=C(C=C1)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)





![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)


![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)

![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)
